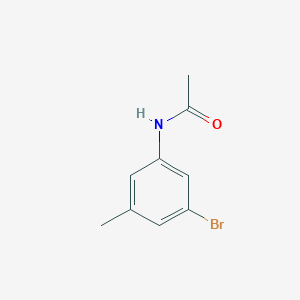![molecular formula C16H14N2O4 B12302220 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxybenzyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides and Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学研究应用
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of functional materials, such as dyes and catalysts.
作用机制
The mechanism of action of 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group and carboxylic acid functional group further modulate its activity and specificity.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: A closely related compound with similar structural features.
4-methoxybenzyl derivatives: Compounds with the methoxybenzyl group, known for their unique chemical properties.
Uniqueness
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments, making it a versatile compound for various applications.
属性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-2-oxo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-22-12-5-2-10(3-6-12)9-18-14-7-4-11(15(19)20)8-13(14)17-16(18)21/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
InChI 键 |
NPARUZBLDNQKRZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




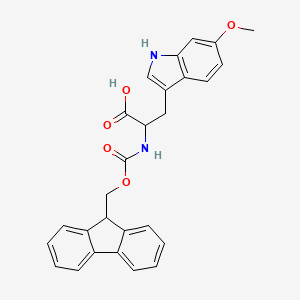
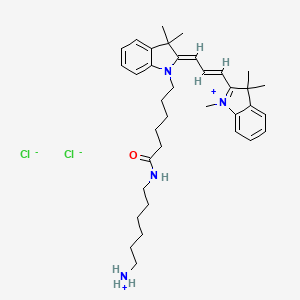

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
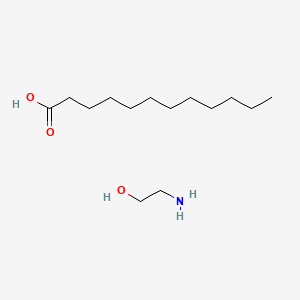
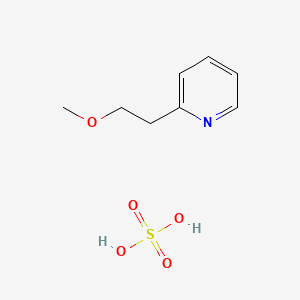
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
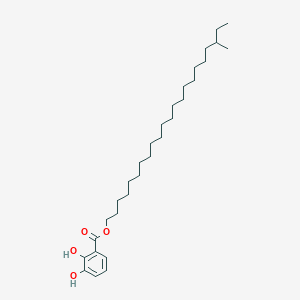
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)

